5-(ベンゾチオフェン-2-イル)-1H-インドール

説明

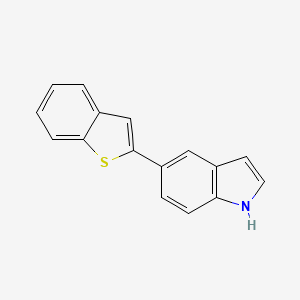

5-(Benzothiophen-2-YL)-1H-indole is a useful research compound. Its molecular formula is C16H11NS and its molecular weight is 249.3 g/mol. The purity is usually 95%.

BenchChem offers high-quality 5-(Benzothiophen-2-YL)-1H-indole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(Benzothiophen-2-YL)-1H-indole including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

電子発光ダイオード(LED)

材料科学では、チオフェン誘導体はLEDの製造に使用されています。問題の化合物は、LED技術の改善におけるその有用性について調査される可能性があります。

これらの用途は、検索結果に見られるチオフェン誘導体の一般的な特性から推測されます . 「5-(ベンゾチオフェン-2-イル)-1H-インドール」の特定の用途を決定するには、さらなる研究が必要です。

作用機序

Target of Action

Many compounds with a benzothiophene structure are known to interact with various proteins and enzymes in the body. For example, some benzothiophene derivatives are known to inhibit beta-lactamase, an enzyme produced by certain bacteria .

Mode of Action

The interaction between these compounds and their targets often involves the formation of a complex that inhibits the normal function of the target protein or enzyme. This can lead to changes in cellular processes .

Biochemical Pathways

Compounds that inhibit enzymes like beta-lactamase can affect the bacterial cell wall synthesis pathway, leading to the death of the bacteria .

Result of Action

If it acts similarly to other benzothiophene derivatives, it could potentially inhibit the growth of certain bacteria by interfering with their cell wall synthesis .

生物活性

5-(Benzothiophen-2-YL)-1H-indole is a heterocyclic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, including its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

5-(Benzothiophen-2-YL)-1H-indole consists of a benzothiophene moiety fused with an indole structure. This unique combination contributes to its diverse biological activities, including antibacterial, anticancer, and anti-inflammatory properties.

Antibacterial Activity

Recent studies have demonstrated that derivatives of benzothiophene-indole hybrids exhibit significant antibacterial properties. The minimum inhibitory concentration (MIC) values for certain derivatives have been reported as low as 1 µg/mL against Staphylococcus aureus and Methicillin-resistant Staphylococcus aureus (MRSA) strains . These findings suggest that modifications to the indole structure can enhance antibacterial efficacy.

| Compound | MIC (µg/mL) | Target Bacteria |

|---|---|---|

| Unsubstituted Indole Derivative | 1 | S. aureus |

| Hydroxy Substituted Indole | 2 | MRSA |

| Cyano Substituted Indole | 0.75 | MRSA |

Anticancer Activity

The compound has also shown promise in anticancer research. In vitro studies indicate that 5-(Benzothiophen-2-YL)-1H-indole can induce apoptosis in cancer cell lines by activating caspases and inhibiting NF-κB signaling pathways. This mechanism is crucial as NF-κB is often upregulated in various cancers, promoting cell survival and proliferation .

The biological activity of 5-(Benzothiophen-2-YL)-1H-indole is attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, such as monoamine oxidase (MAO), which affects neurotransmitter levels.

- Cell Signaling Modulation : It influences various cell signaling pathways, including those related to inflammation and apoptosis .

- Antioxidant Activity : Some studies suggest that the compound exhibits antioxidant properties, which can protect cells from oxidative stress and reduce inflammation.

Study on Antibacterial Efficacy

A study published in MDPI highlighted the synthesis of fluorinated benzothiophene-indole hybrids, demonstrating their antibacterial activity against resistant strains of bacteria. The study found that certain structural modifications significantly improved the antibacterial potency of these compounds .

Cancer Cell Line Research

In a separate investigation, researchers explored the effects of 5-(Benzothiophen-2-YL)-1H-indole on various cancer cell lines. The results indicated a dose-dependent inhibition of cell viability, with significant activation of apoptotic pathways observed at higher concentrations .

特性

IUPAC Name |

5-(1-benzothiophen-2-yl)-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11NS/c1-2-4-15-12(3-1)10-16(18-15)13-5-6-14-11(9-13)7-8-17-14/h1-10,17H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHDNOIUJFAIQBO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(S2)C3=CC4=C(C=C3)NC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10696170 | |

| Record name | 5-(1-Benzothiophen-2-yl)-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10696170 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885273-14-3 | |

| Record name | 5-(1-Benzothiophen-2-yl)-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10696170 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。